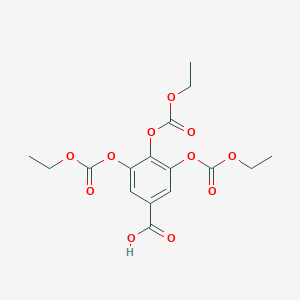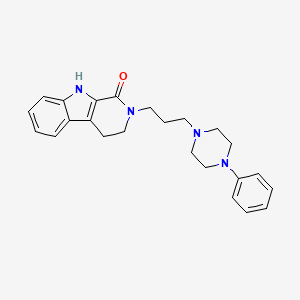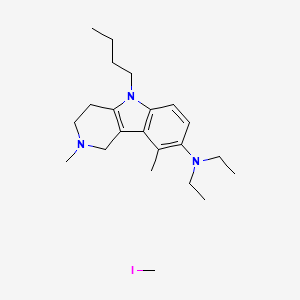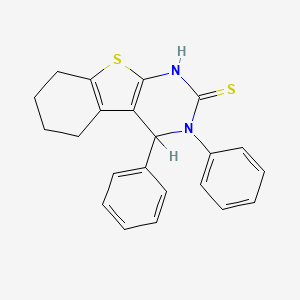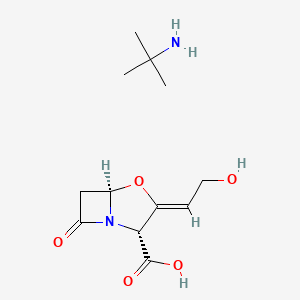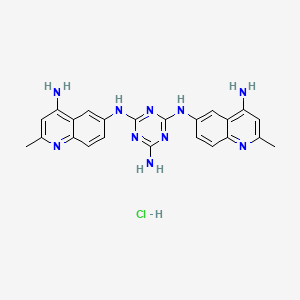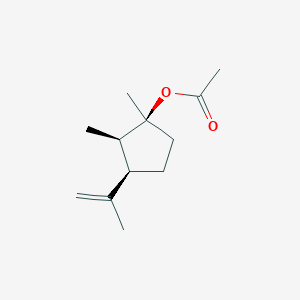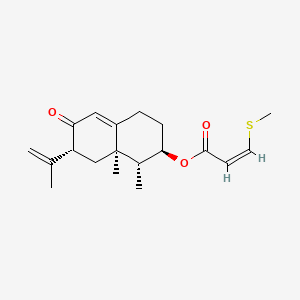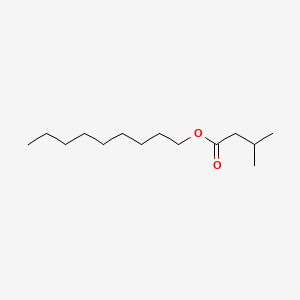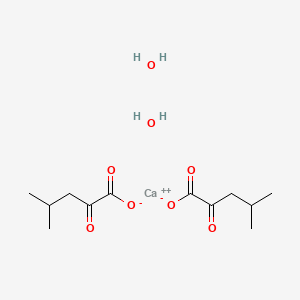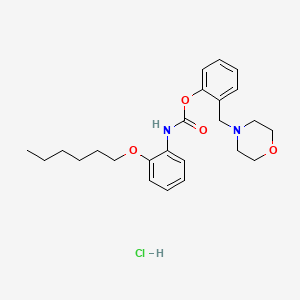
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl is a complex organic compound that belongs to the class of hydrazinecarboximidamides. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The hydrochloride (HCl) form of this compound enhances its solubility in water, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl typically involves multiple steps, including the formation of intermediate compounds. The process may start with the reaction of 4-methoxyphenylhydrazine with an appropriate isocyanate to form the hydrazinecarboximidamide core. Subsequent reactions with aminothioxomethyl derivatives and 1-methylpropylidene intermediates under controlled conditions lead to the final product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced monitoring techniques ensures consistent quality and adherence to safety standards.
化学反応の分析
Types of Reactions
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
科学的研究の応用
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or chemical processes.
作用機序
The mechanism of action of N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl involves its interaction with specific molecular targets and pathways. These may include enzymes, receptors, or other biomolecules that mediate its effects. The compound’s structure allows it to bind to these targets, leading to various biochemical and physiological responses.
類似化合物との比較
Similar Compounds
Similar compounds include other hydrazinecarboximidamides and related derivatives, such as:
- N-(4-Methoxyphenyl)-N’-(1-methylpropylidene)hydrazinecarboximidamide
- N-(Aminothioxomethyl)-N’-(4-methoxyphenyl)hydrazinecarboximidamide
Uniqueness
N-(Aminothioxomethyl)-N-(4-methoxyphenyl)-2-(1-methylpropylidene)hydrazinecarboximidamide HCl stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its solubility in water as a hydrochloride salt further enhances its applicability in various fields.
特性
CAS番号 |
126281-59-2 |
|---|---|
分子式 |
C13H20ClN5OS |
分子量 |
329.85 g/mol |
IUPAC名 |
1-[(E)-N'-[(E)-butan-2-ylideneamino]carbamimidoyl]-1-(4-methoxyphenyl)thiourea;hydrochloride |
InChI |
InChI=1S/C13H19N5OS.ClH/c1-4-9(2)16-17-12(14)18(13(15)20)10-5-7-11(19-3)8-6-10;/h5-8H,4H2,1-3H3,(H2,14,17)(H2,15,20);1H/b16-9+; |
InChIキー |
GETVSOBWYQIIGM-QOVZSLTQSA-N |
異性体SMILES |
CC/C(=N/N=C(\N)/N(C1=CC=C(C=C1)OC)C(=S)N)/C.Cl |
正規SMILES |
CCC(=NN=C(N)N(C1=CC=C(C=C1)OC)C(=S)N)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


